molecular formula C11H19F3N2O4 B592699 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide CAS No. 364056-55-3

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide

Cat. No.: B592699
CAS No.: 364056-55-3
M. Wt: 300.278
InChI Key: SRWSHCXQMITJLY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide: is a chemical compound with the molecular formula C11H19F3N2O4 and a molecular weight of 300.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a trifluoroacetamido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and 2,2,2-trifluoroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl ethyl (2-(2,2,2-trifluoroacetamido)ethyl)carbamate
  • N-(tert-Butoxycarbonyl)ethanolamine

Comparison:

Conclusion

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique functional groups enable a wide range of chemical reactions and interactions, making it a valuable tool in scientific research and industrial processes.

Biological Activity

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide, also known by its CAS number 364056-55-3, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19F3N2O. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's biological activity.

Anticancer Properties

Research has indicated that compounds with similar structures to this compound may exhibit significant anticancer activity. For instance, studies involving amide bond bioisosteres have shown that modifications can lead to improved antiproliferative effects against various cancer cell lines. One study reported that a related compound demonstrated an IC50 value of 9.6 μM in human microvascular endothelial cells (HMEC-1), compared to 41 μM for the parent compound .

The trifluoromethyl group in the compound may enhance its interaction with biological targets by increasing binding affinity through hydrophobic interactions. In silico docking studies have suggested that the amide functional group can engage in hydrogen bonding with specific amino acids in target proteins, potentially affecting pathways involved in tumorigenesis and cell proliferation .

Study on Structural Analogues

A comparative study explored various fluorinated amides and their biological activities. The results indicated that structural modifications significantly impacted the compounds' efficacy against cancer cells. The introduction of a 1,2,3-triazole moiety as an amide bioisostere improved biological activity across several tested cell lines .

In Vivo Studies

In vivo studies involving animal models have shown promising results for similar compounds with trifluoromethyl groups. These studies often assess tumor growth inhibition and overall survival rates in treated versus untreated groups. The findings suggest that fluorinated compounds may enhance therapeutic outcomes due to their unique pharmacokinetic profiles .

Data Summary

Property Value
Molecular FormulaC11H19F3N2O
CAS Number364056-55-3
Antiproliferative ActivityIC50 = 9.6 μM (HMEC-1)
MechanismHydrogen bonding interactions
Structural ModificationsEnhanced activity with triazole

Properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O4/c1-10(2,3)20-9(19)16(6-7-17)5-4-15-8(18)11(12,13)14/h17H,4-7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWSHCXQMITJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121727
Record name Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364056-55-3
Record name Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364056-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (2-hydroxyethyl)[2-[(trifluoroacetyl)amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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